Cas no 5359-04-6 (1-4-(prop-1-en-2-yl)phenylethan-1-one)

5359-04-6 structure
Nome del prodotto:1-4-(prop-1-en-2-yl)phenylethan-1-one
1-4-(prop-1-en-2-yl)phenylethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,1-[4-(1-methylethenyl)phenyl]-
- 1-(4-isopropenylphenyl)ethanone; 1-[4-(1-Methylethenyl) phenyl]-ethanone; 1-[4-(1-methylethenyl)phenyl]ethanone; 1-[4-(1-Methylethenyl)phenyl]-ethanone; 5359-04-6; Ethanone, 1-(4-(1-methylethenyl)phenyl)-; Ethanone, 1-[4-(1-methylethenyl)phenyl]-
- 1-4-(prop-1-en-2-yl)phenylethan-1-one
- 1-(4-prop-1-en-2-ylphenyl)ethanone
- Ethanone, 1-[4-(1-methylethenyl)phenyl]-
- 1-(4-Isopropenylphenyl)ethanone #
- 1-(4-(1-methylvinyl)phenyl)ethanone
- EN300-2522160
- Ethanone, 1-(4-(1-methylethenyl)phenyl)-
- 1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
- DTXSID5021625
- A903783
- 1-(4-isopropenyl-phenyl)-ethanone
- NS00010291
- Acetophenone, 4'-isopropenyl-
- 1-(4-(Prop-1-en-2-yl)phenyl)ethanone
- SCHEMBL934052
- p-Isopropenylacetophenone
- 5359-04-6
- 1-(4-Isopropenylphenyl)ethanone
- 1-[4-(1-methylethenyl)phenyl]ethanone
- 5GD76CV6K8
- G71335
- Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI)
-
- MDL: MFCD20484051
- Inchi: InChI=1S/C11H12O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-7H,1H2,2-3H3
- Chiave InChI: WMVUYUVKNFDYAF-UHFFFAOYSA-N
- Sorrisi: CC(=C)C1=CC=C(C=C1)C(=O)C
Proprietà calcolate
- Massa esatta: 160.08886
- Massa monoisotopica: 160.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 185
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Densità: 0.96
- Punto di ebollizione: 266.4°Cat760mmHg
- Punto di infiammabilità: 108.8°C
- Indice di rifrazione: 1.517
- PSA: 17.07
1-4-(prop-1-en-2-yl)phenylethan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2522160-0.5g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
Enamine | EN300-2522160-1.0g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
Enamine | EN300-2522160-2.5g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
Enamine | EN300-2522160-0.25g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
Enamine | EN300-2522160-5.0g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
Enamine | EN300-2522160-1g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 1g |
$1086.0 | 2023-09-14 | |
1PlusChem | 1P00DI12-500mg |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI) |
5359-04-6 | 95% | 500mg |
$1109.00 | 2023-12-16 | |
1PlusChem | 1P00DI12-1g |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI) |
5359-04-6 | 95% mix TBC as stabilizer | 1g |
$1231.00 | 2024-04-30 | |
1PlusChem | 1P00DI12-10g |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI) |
5359-04-6 | 95% | 10g |
$5831.00 | 2023-12-16 | |
Aaron | AR00DI9E-50mg |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI) |
5359-04-6 | 95% | 50mg |
$372.00 | 2025-03-10 |
1-4-(prop-1-en-2-yl)phenylethan-1-one Letteratura correlata
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
5359-04-6 (1-4-(prop-1-en-2-yl)phenylethan-1-one) Prodotti correlati
- 10537-63-0(1-(4-Ethenylphenyl)ethan-1-one)
- 64217-99-8(Ethanone,1-(3-ethenylphenyl)-)
- 941875-85-0(2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide)
- 793727-65-8(1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine)
- 16635-00-0(4-(Benzyl(methyl)amino)butan-2-one)
- 1260011-21-9(5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one)
- 537-42-8(Pterostilbene)
- 928649-03-0(4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile)
- 701914-09-2(2-Bromo-4-ethenyl-1-fluorobenzene)
- 2172429-79-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}pentanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5359-04-6)1-4-(prop-1-en-2-yl)phenylethan-1-one

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):236.0/399.0/1076.0